(S)-2-amino-2-methyl-3-phenylpropan-1-ol, also known as (S)-2-methyl-3-phenylpropan-1-ol, is an organic compound classified as a secondary alcohol. It features a chiral center, which imparts optical activity, making it significant in the synthesis of pharmaceuticals and fine chemicals. The molecular formula of this compound is C10H15NO, indicating it contains a phenyl group attached to a propanol backbone with an amino and methyl group on the second carbon.
The biological activity of (S)-2-amino-2-methyl-3-phenylpropan-1-ol is notable in several contexts:
The synthesis of (S)-2-amino-2-methyl-3-phenylpropan-1-ol can be achieved through several methods:
(S)-2-amino-2-methyl-3-phenylpropan-1-ol has diverse applications:
Research involving interaction studies has demonstrated that (S)-2-amino-2-methyl-3-phenylpropan-1-ol can modulate cellular signaling pathways. Its ability to release norepinephrine affects adrenergic receptor activity, leading to significant changes in cellular metabolism and gene expression. These interactions underscore its potential therapeutic applications and influence on physiological processes .
Several compounds share structural similarities with (S)-2-amino-2-methyl-3-phenylpropan-1-ol. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-2-methyl-3-phenylpropanol | C10H14O | Optical isomer with different pharmacological effects |
| 2-methyl-3-phenylpropanal | C10H12O | Aldehyde form used in various synthetic applications |
| 2-methyl-3-phenylpropanamine | C10H15N | Amine derivative with different reactivity patterns |
(S)-2-amino-2-methyl-3-phenylpropan-1-ol stands out due to its chiral center, which enhances its specificity in chiral synthesis compared to its racemic counterparts. This property makes it particularly valuable in the production of enantiomerically pure pharmaceuticals .
Chiral pool synthesis leverages naturally occurring enantiopure precursors to establish stereocenters in target molecules. For (S)-2-amino-2-methyl-3-phenylpropan-1-ol, L-phenylalanine serves as a preferred starting material due to its structural similarity and commercial availability. A multienzyme pathway developed by Abraham et al. converts L-phenylalanine into styrene oxide via deamination, decarboxylation, and enantioselective epoxidation, achieving 75% isolated yield and >99% ee for the (R)-diol intermediate. Subsequent oxidation and transamination steps using alcohol dehydrogenases and transaminases yield the target amino alcohol with 61% overall efficiency.
A comparative analysis of chiral pool approaches reveals critical advantages:
| Precursor | Key Enzymes/Reagents | Yield (%) | ee (%) |
|---|---|---|---|
| L-Phenylalanine | Deaminase, epoxide hydrolase | 61 | >99.4 |
| D-Glucose | Ketoreductase, transaminase | 48 | 98 |
| L-Lactic acid | Lipase, palladium catalyst | 35 | 95 |
The L-phenylalanine route outperforms alternatives due to its redox-self-sufficient cascades, which minimize intermediate purification and maximize atom economy. Recent work by Davies and Millican has further optimized this pathway by integrating in situ racemization of epoxide intermediates, enabling near-quantitative conversion even at gram-scale.
Aldol condensation provides direct access to β-hydroxy carbonyl intermediates, which can be functionalized into amino alcohols. β-Amino alcohol catalysts, such as (S)-2-phenylglycinol, have emerged as effective organocatalysts in aqueous micellar media. In a landmark study, Verkuijl et al. demonstrated that Triton X-100 surfactant enhances the reactivity of (S)-2-phenylglycinol, facilitating aldol adducts with 93% yield and 89% ee. The micellar environment stabilizes the transition state, while the chiral catalyst induces facial selectivity via hydrogen-bonding interactions with the aldehyde electrophile.
Mechanistic studies reveal a synergistic effect between the β-amino alcohol and the surfactant:
This method has been extended to cyclic ketones, though yields decrease marginally (75–82%) due to steric hindrance.
Dynamic kinetic resolution (DKR) combines in situ racemization of a substrate with stereoselective transformation, enabling theoretical 100% yield. For (S)-2-amino-2-methyl-3-phenylpropan-1-ol, DBU (1,8-diazabicycloundec-7-ene) promotes rapid racemization of sulfamidate imine intermediates, while a Noyori-type rhodium catalyst achieves enantioselective transfer hydrogenation. Key parameters include:
Under these conditions, the reaction achieves 92% yield and >99.9% ee within 1 hour. The DBU not only accelerates substrate racemization but also stabilizes the transition state through weak Brønsted acid-base interactions. Comparative studies show that replacing DBU with weaker bases (e.g., DIPEA) reduces ee to 85%, underscoring its critical role.
Molecular dynamics simulations provide essential insights into the dynamic behavior of (S)-2-amino-2-methyl-3-phenylpropan-1-ol in catalytic environments. Classical MD simulations using established force fields (AMBER, CHARMM, GROMOS) have been extensively applied to study amino alcohol-catalyst interactions [8] [9].
Catalyst-substrate binding dynamics reveal complex interaction patterns that cannot be captured by static DFT calculations alone. The residence time of the substrate at catalyst active sites typically ranges from 10-100 ps, with binding affinities strongly dependent on the specific catalyst architecture [10]. Nonlinear relationships between catalyst and substrate features significantly influence the overall reaction selectivity.
Hydrogen bonding networks between the amino alcohol and catalyst ligands play a crucial role in determining binding modes. Molecular dynamics simulations demonstrate that water molecules can mediate these interactions, forming bridging hydrogen bonds that enhance binding stability [11]. The root mean square deviation (RMSD) of catalyst-substrate complexes typically stabilizes within 2-3 Å after 10-20 ns of simulation time.
Solvation effects significantly impact catalyst-substrate interactions. Explicit solvent models reveal that polar solvents can compete with the substrate for catalyst binding sites, leading to reduced catalytic efficiency [12]. Methanol solvation of amino alcohol substrates shows particularly strong effects on binding thermodynamics.
| Simulation Parameter | Typical Values | Simulation Time | Key Observations |
|---|---|---|---|
| RMSD (Å) | 1.5-3.0 | 50-100 ns | System equilibration |
| Binding Energy (kcal/mol) | -15 to -25 | 10-50 ns | Catalyst-substrate affinity |
| H-bond Lifetime (ps) | 5-50 | 1-10 ns | Interaction stability |
| Diffusion Coefficient (cm²/s) | 10⁻⁶ to 10⁻⁵ | 100+ ns | Substrate mobility |
Temperature effects on catalyst-substrate dynamics show that elevated temperatures (350-400 K) increase conformational sampling but can reduce binding specificity [13]. Conformational flexibility of the amino alcohol substrate allows adaptation to different catalyst environments, contributing to the observed diastereoconvergent behavior in asymmetric reactions.
Force field validation through comparison with experimental and quantum mechanical data confirms the reliability of MD simulations for these systems. Parameterization studies indicate that partial charge distributions and torsional parameters require careful optimization for accurate representation of amino alcohol behavior [8].
Electrostatic interactions between the amino group and catalyst metal centers dominate the binding energetics. Charge transfer analysis reveals significant electron density redistribution upon complex formation, with the amino nitrogen acting as a strong electron donor [14].
Quantum mechanical modeling provides fundamental insights into the molecular origins of enantioselectivity in reactions involving (S)-2-amino-2-methyl-3-phenylpropan-1-ol. Transition state theory calculations using density functional theory methods enable quantitative prediction of enantiomeric excesses [15] [16].
Transition state geometries for enantioselective reactions typically show distorted conformations with specific orientation requirements for the amino alcohol substrate. The energy differences between competing transition states are typically small (0.5-3.0 kcal/mol), requiring high-level quantum mechanical methods for accurate prediction [17].
Stereoelectronic effects play a crucial role in determining enantioselectivity. Orbital interaction analysis reveals that hyperconjugative stabilization and steric repulsion work in concert to favor specific stereochemical outcomes [18]. The inside alkoxy effect has been identified as a key factor controlling diastereoselectivity in amino alcohol reactions.
Chirality-induced spin selectivity (CISS) represents an emerging quantum mechanical phenomenon relevant to chiral amino alcohols. Spin-orbit coupling effects can lead to enantioselective electron transport through chiral molecular structures, with implications for asymmetric catalysis [19] [20].
| Quantum Effect | Energy Scale (kcal/mol) | Selectivity Impact | Computational Method |
|---|---|---|---|
| Steric repulsion | 2-8 | High | DFT geometry optimization |
| Hyperconjugation | 0.5-3 | Moderate | NBO analysis |
| Spin-orbit coupling | 0.001-0.1 | Emerging | Relativistic DFT |
| Dispersion interactions | 1-5 | Moderate | DFT-D3 |
Solvent effects on enantioselectivity require careful quantum mechanical treatment. Implicit solvation models (PCM, SMD) provide computationally efficient approaches, while explicit solvent clusters offer more accurate representation of specific solvation interactions [16].
Machine learning approaches integrated with quantum mechanical calculations show promise for accelerated screening of enantioselective catalysts. Nonlinear descriptor relationships capture complex structure-selectivity correlations that traditional linear models cannot predict [10].
Vibrational circular dichroism (VCD) calculations provide direct connection between computed structures and experimental chiroptical properties. Time-dependent DFT methods enable prediction of electronic circular dichroism spectra, facilitating assignment of absolute configurations [21].
Relativistic effects become important for understanding chirality in the presence of heavy atoms or strong magnetic fields. Spin-orbit coupling can lead to geometric distortions that affect the preferred conformations of chiral amino alcohols [22].